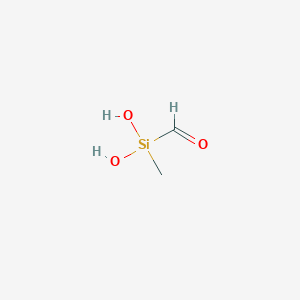
Dihydroxy(methyl)silanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxy(methyl)silanecarbaldehyde is an organosilanediol.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis : Silane compounds are used as catalysts and reactants in various organic synthesis processes. For example, tris(2-pyridylthio)methyl zinc hydride is an effective catalyst for the insertion of carbonyl groups into Si–H bonds of different silanes, including dihydroxy(methyl)silanecarbaldehyde-related compounds (Sattler et al., 2015). Additionally, silane compounds are utilized in the enantioselective synthesis of propargyl silanes (Fleming & Mwaniki, 1998).
Biological Interactions and Medicinal Chemistry : Silanediols, which include this compound derivatives, interact with biological entities such as enzymes. They have been studied for their potential as metalloprotease inhibitors and are involved in interactions with zinc cations, which are significant in biological systems (Rodríguez Ortega et al., 2014).
Material Science and Nanotechnology : Silane compounds play a crucial role in modifying surface properties. For instance, silane coupling agents are used for treating nanoparticle surfaces to enhance electrical properties of composites (Huang et al., 2010). Also, the silanization of surfaces, including those of silica, is significant in various applications like adhesion of organosilanes in polymer composites (Iarlori et al., 2001).
Stem Cell Research : Modified silane surfaces can influence stem cell adhesion and differentiation. Research shows that silane-modified surfaces can be used to control mesenchymal stem cell behavior in vitro, which has implications for tissue engineering and stem cell therapy (Curran et al., 2006).
Electrochemistry and Energy Storage : Novel silane compounds are being explored as electrolyte solvents for lithium-ion batteries. These compounds demonstrate potential in providing stable, high-conductivity electrolytes, essential for improving battery performance (Amine et al., 2006).
Propriétés
Formule moléculaire |
C2H6O3Si |
|---|---|
Poids moléculaire |
106.15 g/mol |
Nom IUPAC |
[dihydroxy(methyl)silyl]formaldehyde |
InChI |
InChI=1S/C2H6O3Si/c1-6(4,5)2-3/h2,4-5H,1H3 |
Clé InChI |
DHHPRNWPVSICIS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


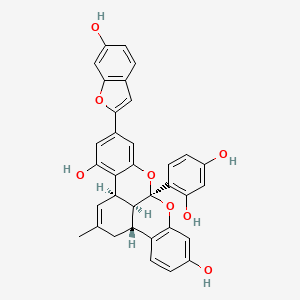

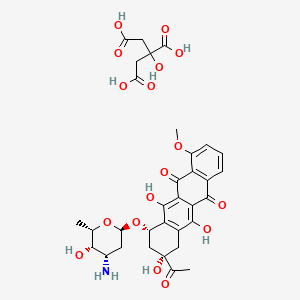
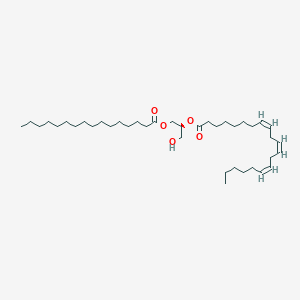
![TG(16:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1244241.png)
![[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate](/img/structure/B1244243.png)
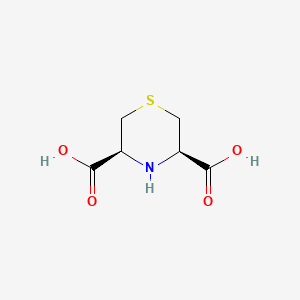
![TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1244245.png)
![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B1244247.png)
![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)
![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)
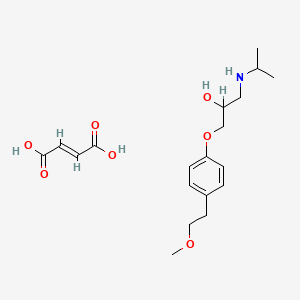

![(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one](/img/structure/B1244253.png)
